1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one is an organic compound with a complex structure that includes both aromatic and alkyne functional groups
Vorbereitungsmethoden
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one typically involves the following steps:
Friedel-Crafts Acylation: This method involves the acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene.
Condensation Reaction: Another method involves the condensation of 1-(4-(dimethylamino)phenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal.
Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating photochemical reactions . Additionally, its aromatic and alkyne groups allow it to participate in various chemical reactions, influencing its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one can be compared with similar compounds such as:
Michler’s Ketone: This compound has a similar structure but with two dimethylamino groups attached to the benzene rings.
4-Dimethylaminobenzophenone: This compound is related but has only one dimethylamino group.
The uniqueness of this compound lies in its combination of aromatic and alkyne groups, which confer distinct chemical properties and reactivity.
Eigenschaften
112539-33-0 | |
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H15NO/c1-18(2)16-11-9-15(10-12-16)17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,1-2H3 |
InChI-Schlüssel |
APFNNJQWMHTJPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.